5-chloro-7-(piperidin-1-ylmethyl)quinolin-8-ol 5-chloro-7-(piperidin-1-ylmethyl)quinolin-8-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC10849239
InChI: InChI=1S/C15H17ClN2O/c16-13-9-11(10-18-7-2-1-3-8-18)15(19)14-12(13)5-4-6-17-14/h4-6,9,19H,1-3,7-8,10H2
SMILES: C1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl
Molecular Formula: C15H17ClN2O
Molecular Weight: 276.76 g/mol

5-chloro-7-(piperidin-1-ylmethyl)quinolin-8-ol

CAS No.:

Cat. No.: VC10849239

Molecular Formula: C15H17ClN2O

Molecular Weight: 276.76 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-7-(piperidin-1-ylmethyl)quinolin-8-ol -

Specification

Molecular Formula C15H17ClN2O
Molecular Weight 276.76 g/mol
IUPAC Name 5-chloro-7-(piperidin-1-ylmethyl)quinolin-8-ol
Standard InChI InChI=1S/C15H17ClN2O/c16-13-9-11(10-18-7-2-1-3-8-18)15(19)14-12(13)5-4-6-17-14/h4-6,9,19H,1-3,7-8,10H2
Standard InChI Key IEKUNQQLSAJNIG-UHFFFAOYSA-N
SMILES C1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl
Canonical SMILES C1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl

Introduction

Chemical Identity and Structural Features

HQCl-pip (CAS No. 1269819-54-4) is a quinoline-based small molecule with the molecular formula C₁₅H₁₇ClN₂O and a molecular weight of 276.76 g/mol. Its structure features:

  • A quinoline core substituted with a hydroxyl group at position 8.

  • A chlorine atom at position 5, enhancing electron-withdrawing effects.

  • A piperidin-1-ylmethyl group at position 7, introduced via Mannich reaction .

The piperidine moiety improves hydrophilicity compared to analogs with pyrrolidine or dimethylamine groups, which correlates with enhanced solubility and bioavailability . The chlorine substitution stabilizes the molecule’s interaction with biological targets, particularly metal ions and P-gp .

Synthesis and Characterization

Synthetic Methodology

HQCl-pip is synthesized via a Mannich reaction involving:

  • 5-Chloro-8-hydroxyquinoline as the starting material.

  • Formaldehyde and piperidine as nucleophilic reagents.

  • Toluene as the solvent, optimized to avoid side reactions .

The reaction proceeds under mild conditions (room temperature, 24 hours), yielding a semi-solid product purified via recrystallization from methanol .

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of the piperidinylmethyl group (δ 2.4–2.6 ppm for N–CH₂–) and the aromatic quinoline backbone .

  • Electrospray Ionization Mass Spectrometry (ESI-MS): A molecular ion peak at m/z 277.1 [M+H]⁺ validates the molecular formula .

  • X-ray Crystallography: Structural analysis of its Rh(III) complex reveals a distorted octahedral geometry, with the quinoline nitrogen and hydroxyl oxygen participating in metal coordination .

Pharmacological Applications

Anticancer Activity Against MDR Cancers

HQCl-pip exhibits remarkable selectivity for P-gp-overexpressing MDR cells (Table 1):

Cell LineIC₅₀ (μM)Selectivity Ratio (MDR/Parental)
MES-SA/Dx5 (MDR)0.2212.7
MES-SA (Parental)2.80

Data sourced from in vitro assays .

The selectivity ratio of 12.7 underscores its preference for MDR cells, attributed to its ability to bypass P-gp-mediated efflux .

Synergy with Chemotherapeutics

Pretreatment with HQCl-pip (0.5 μM) sensitizes MDR cells to doxorubicin, reducing its IC₅₀ by 85% . This effect correlates with P-gp downregulation, observed within 24 hours of treatment .

Mechanism of Action

Metal Chelation and Redox Modulation

HQCl-pip binds iron(III) and copper(II) ions, forming stable complexes that disrupt cellular metal homeostasis . In MDR cells:

  • Iron chelation selectively protects P-gp-positive cells, reducing HQCl-pip’s cytotoxicity by 40% .

  • Copper interactions enhance reactive oxygen species (ROS) generation, inducing apoptosis in parental cells .

P-gp Inhibition and Phenotype Reversal

HQCl-pip inhibits P-gp ATPase activity (IC₅₀ = 1.8 μM), blocking drug efflux . A single high dose (5 μM) eliminates 90% of P-gp-expressing cells within 72 hours, shifting the population to a drug-sensitive phenotype .

Nanotechnology-Driven Delivery

Ganglioside-Functionalized Nanoparticles

Encapsulation in GM1 ganglioside micelles improves HQCl-pip’s bioavailability:

  • Drug Release: 80% release at pH 5.0 (tumor microenvironment) vs. 20% at pH 7.4 (blood) .

  • Cytotoxicity Retention: Nanoparticles maintain IC₅₀ values comparable to free HQCl-pip (0.25 μM vs. 0.22 μM) .

Stability in Biological Matrices

HQCl-pip’s Rh(III) complex shows >95% stability in human serum after 24 hours, outperforming the free ligand (65% degradation) .

Comparative Analysis with Structural Analogs

CompoundSubstitution at R7MDR SelectivitySolubility (mg/mL)
HQCl-pipPiperidin-1-ylmethyl12.70.45
HQCl-pyrPyrrolidin-1-ylmethyl8.20.32
PHQPiperidin-1-ylmethyl*9.50.38

PHQ lacks the 5-chloro substitution .

The 5-chloro-piperidine combination in HQCl-pip maximizes MDR selectivity and solubility, highlighting structure-activity nuances .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator